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Compound of Interest

Compound Name: 3-methyl-5-nitro-1H-indazole

Cat. No.: B1338699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-methyl-5-nitro-1H-indazole, a

heterocyclic organic compound of interest in medicinal chemistry and drug development. This

document details its chemical identity, physicochemical properties, a detailed synthesis

protocol, and an exploration of its potential biological activities based on related indazole

derivatives. While specific quantitative biological data for 3-methyl-5-nitro-1H-indazole is not

extensively available in the public domain, this guide extrapolates potential applications and

mechanisms of action from structurally similar compounds, offering a valuable resource for

researchers in the field.

Chemical Identity and Properties
IUPAC Name: 3-Methyl-5-nitro-1H-indazole[1]

CAS Number: 40621-84-9

Physicochemical Properties
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Property Value Reference

Molecular Formula C₈H₇N₃O₂ [1]

Molecular Weight 177.16 g/mol [1]

Melting Point 213-214 °C [1]

Appearance Yellow solid [1]

Spectroscopic Data:

Infrared (IR): 1517, 1332 cm⁻¹[1]

¹H-NMR (DMSO-d₆): δ 13.1 (br s, 1H), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1

Hz, 1H), 2.59 (s, 3H)[1]

¹³C-NMR (DMSO-d₆): δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1[1]

Mass Spectrometry (MS): m/z 177 (M⁺)[1]

Synthesis of 3-methyl-5-nitro-1H-indazole
A detailed experimental protocol for the synthesis of 3-methyl-5-nitro-1H-indazole has been

reported. The synthesis involves the cyclization of a substituted phenylhydrazone derivative.

Experimental Protocol
Materials:

2-hydroxy-5-nitrophenyl)ethanone

Anhydrous hydrazine

Ethyl acetate

Water

Anhydrous magnesium sulfate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://www.benchchem.com/product/b1338699?utm_src=pdf-body
https://www.benchchem.com/product/b1338699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloromethane

Microwave reactor

Procedure:

Dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol) in anhydrous hydrazine (2

mL).

Stir the reaction mixture under microwave radiation for 5 minutes at 150 °C.

After completion of the reaction, add water (0.5 mL) at 0 °C to quench the reaction.

Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water.

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced

pressure.

Recrystallize the residue from dichloromethane to yield 3-methyl-5-nitro-1H-indazole.

Yield: 80%

This protocol provides a high-yield and efficient method for the laboratory-scale synthesis of 3-
methyl-5-nitro-1H-indazole.

Potential Biological Activities and Therapeutic
Applications
While specific biological data for 3-methyl-5-nitro-1H-indazole is limited in publicly available

literature, the indazole scaffold is a well-established pharmacophore present in numerous

biologically active compounds. Derivatives of 1H-indazole have demonstrated a wide range of

pharmacological activities, including anticancer, antibacterial, antifungal, and antileishmanial

properties.

Anticancer Activity
Derivatives of 3-methyl-1H-indazole have been investigated as potential anticancer agents. For

instance, certain derivatives have been designed as selective inhibitors of Bromodomain-
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containing protein 4 (BRD4), a key epigenetic reader implicated in the expression of

oncogenes like c-Myc. The general mechanism involves the indazole core acting as a hinge-

binding motif, crucial for the inhibition of various protein kinases involved in cancer cell

signaling pathways.

A proposed signaling pathway that could be targeted by indazole derivatives is the p53/MDM2

pathway. Inhibition of MDM2 can lead to the stabilization of the p53 tumor suppressor protein,

triggering apoptosis in cancer cells.

3-methyl-5-nitro-
1H-indazole (Hypothetical) MDM2 p53 Apoptosis

Click to download full resolution via product page

Caption: Hypothetical inhibition of the p53/MDM2 pathway by a 3-methyl-5-nitro-1H-indazole
derivative.

Antimicrobial Activity
Nitro-substituted indazole derivatives have shown promise as antimicrobial agents. The nitro

group is a key feature in many antimicrobial drugs, where it can be reduced within microbial

cells to produce cytotoxic radical species. Kumar et al. reported the synthesis of sulfonamide

and carbamate derivatives of 5-nitro-1H-indazole with significant antimicrobial activity.[2] For

example, one derivative showed a zone of inhibition of 19.4 mm against the fungus A. niger

and 17.4 mm against the bacterium S. aureus.[2]

The general workflow for screening the antimicrobial activity of a novel compound like 3-
methyl-5-nitro-1H-indazole is outlined below.
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Caption: A general experimental workflow for the antimicrobial evaluation of a novel compound.

Future Directions
The structural features of 3-methyl-5-nitro-1H-indazole, specifically the combination of the

indazole core, a methyl group at the 3-position, and a nitro group at the 5-position, make it an

intriguing candidate for further investigation in drug discovery. Future research should focus on:
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Comprehensive Biological Screening: Evaluating the compound against a wide range of

cancer cell lines and microbial strains to determine its specific activity profile and therapeutic

potential.

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a

library of derivatives to understand the influence of different substituents on biological

activity.

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling

pathways affected by 3-methyl-5-nitro-1H-indazole to guide further drug development

efforts.

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution,

metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its

drug-likeness.

Conclusion
3-methyl-5-nitro-1H-indazole is a readily synthesizable heterocyclic compound with significant

potential for drug discovery and development. While direct biological data for this specific

molecule is currently sparse, the well-documented activities of related indazole and nitro-

containing compounds provide a strong rationale for its further investigation as a potential

anticancer and antimicrobial agent. This technical guide serves as a foundational resource to

stimulate and guide future research into the therapeutic applications of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-
indazoles - PMC [pmc.ncbi.nlm.nih.gov]

2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1338699?utm_src=pdf-body
https://www.benchchem.com/product/b1338699?utm_src=pdf-body
https://www.benchchem.com/product/b1338699?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to 3-methyl-5-nitro-1H-
indazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338699#cas-number-and-iupac-name-for-3-methyl-
5-nitro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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